Butyl[1-(3-chlorophenyl)ethyl]amine
Description
Butyl[1-(3-chlorophenyl)ethyl]amine is a secondary amine featuring a 3-chlorophenyl group attached to an ethylamine backbone, with a butyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
WPSMKIJRTGPONS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3-chlorophenyl)ethyl]amine typically involves the reaction of 3-chlorophenyl ethylamine with butyl halides under basic conditions. A common method includes:
Nucleophilic Substitution Reaction: Reacting 3-chlorophenyl ethylamine with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(3-chlorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Butyl[1-(3-chlorophenyl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(3-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Compound A : 1-(3-Chlorophenyl)-N-methylethanamine (CAS: 149529-99-7)
- Molecular formula : C₉H₁₂ClN
- Molecular weight : 169.65 g/mol
- Substituents : Methyl group on nitrogen, 3-chlorophenyl on ethyl backbone.
Compound B : [1-(3-Chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine
Compound C : [(3-Bromophenyl)methyl][1-(pyridin-3-yl)ethyl]amine
Compound D : 1-(3-Chlorophenyl)ethylamine
- Molecular formula : C₁₄H₁₅ClN₂
- Molecular weight : 246.74 g/mol
- Substituents : Pyridin-3-ylmethyl on nitrogen.
Comparative Data Table
*Theoretical values for this compound are calculated based on its structure.
Substituent Impact Analysis
- Lipophilicity : The butyl group in the target compound increases logP (estimated ~3.2) compared to Compound A (logP ~2.1), suggesting higher membrane permeability but poorer aqueous solubility .
- Steric Effects : The bulky butyl group may hinder binding to compact active sites, unlike smaller substituents (e.g., methyl in Compound A) .
- Biological Interactions : Pyridine (Compound D) and bromophenyl (Compound C) groups introduce distinct electronic profiles, likely directing these compounds toward different biological targets compared to the butyl variant .
Biological Activity
Butyl[1-(3-chlorophenyl)ethyl]amine is an organic compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a butyl group attached to a 1-(3-chlorophenyl)ethyl moiety. The presence of the chlorine atom at the 3-position on the phenyl ring enhances its reactivity and interaction with various biological targets. The compound's molecular formula and structure contribute to its distinct chemical properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The amine group facilitates hydrogen bonding and ionic interactions, while the aromatic ring engages in π-π stacking interactions with aromatic residues in proteins. These interactions suggest potential therapeutic applications, particularly in modulating receptor activity or enzyme function.
Pharmacological Profile
Research indicates that this compound may serve as a promising intermediate in drug synthesis, particularly for compounds aimed at targeting various diseases. Its ability to modulate specific biological pathways highlights its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Receptor Modulation | Interacts with specific receptors |
| Enzyme Inhibition | Potential inhibition of key enzymatic pathways |
| Antimicrobial Properties | Exhibits activity against certain pathogens |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Pharmacological Assessment : A study demonstrated that derivatives of this compound showed varying degrees of receptor modulation, indicating potential use in developing selective drugs for conditions like anxiety and depression .
- Antimicrobial Activity : In vitro tests revealed that certain derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
